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molecular formula C12H11F3O3 B038913 Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate CAS No. 112822-88-5

Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate

Cat. No. B038913
M. Wt: 260.21 g/mol
InChI Key: FTINRPRTRKCTHJ-UHFFFAOYSA-N
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Patent
US04894458

Procedure details

A mixture of diethyl 2-(2,4,5-trifluoro-3-methylbenzoyl)malonate (8.10 g) and p-toluenesulfonic acid (9.6 mg) in water (9.6 ml) was refluxed for 3 hours with stirring vigorously. After cooling, the reacting mixture was extracted with dichloromethane. The organic layer was washed with 7% aqueous sodium bicarbonate solution, dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The resulting residue was allowed to stand in a refrigerator for 2 days, the resulting precipitate was collected by filtration and recrystallized from n-hexane to give the title compound (0.51 g) as colorless prisms, mp 38°-39° C.
Name
diethyl 2-(2,4,5-trifluoro-3-methylbenzoyl)malonate
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
9.6 mg
Type
reactant
Reaction Step One
Name
Quantity
9.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:20]([CH3:21])=[C:19]([F:22])[C:18]([F:23])=[CH:17][C:3]=1[C:4]([CH:6](C(OCC)=O)[C:7]([O:9][CH2:10][CH3:11])=[O:8])=[O:5].C1(C)C=CC(S(O)(=O)=O)=CC=1>O>[F:1][C:2]1[C:20]([CH3:21])=[C:19]([F:22])[C:18]([F:23])=[CH:17][C:3]=1[C:4]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])=[O:5]

Inputs

Step One
Name
diethyl 2-(2,4,5-trifluoro-3-methylbenzoyl)malonate
Quantity
8.1 g
Type
reactant
Smiles
FC1=C(C(=O)C(C(=O)OCC)C(=O)OCC)C=C(C(=C1C)F)F
Name
Quantity
9.6 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
9.6 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the reacting mixture was extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with 7% aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from n-hexane

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
FC1=C(C(=O)CC(=O)OCC)C=C(C(=C1C)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.51 g
YIELD: CALCULATEDPERCENTYIELD 8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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